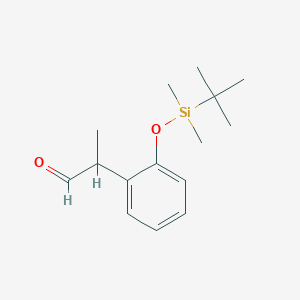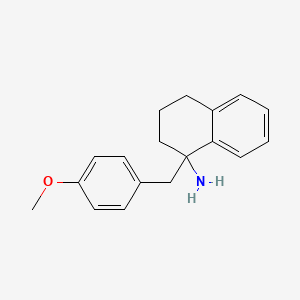
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyacetic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.
Formation of Methoxyacetic Acid Moiety: The Boc-protected pyrrolidine is then reacted with methoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, allowing the compound to participate in various biochemical reactions. The methoxyacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin Compound 1: Extracted from Chinese herbs, used in cancer research.
Uniqueness: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential therapeutic uses. Its chiral nature also allows for enantioselective synthesis, making it valuable in the production of optically active compounds.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
(2S)-2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1 |
InChIキー |
HNPBCAHTHZSMDP-GKAPJAKFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC1[C@@H](C(=O)O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
